1-Pentene, 5-bromo-3-methylene-
Description
Contextual Significance in Organic Chemistry
The presence of both a halogen and a double bond allows for a wide range of chemical transformations. The double bond can undergo electrophilic addition reactions, while the halogen atom can act as a leaving group in nucleophilic substitution and elimination reactions. ncert.nic.inbyjus.com This dual reactivity makes them versatile building blocks for the synthesis of more complex molecules, including pharmaceuticals and polymers. lardbucket.org The reactivity of these compounds is influenced by the nature of the halogen, the structure of the carbon skeleton, and the relative positions of the functional groups.
Structural Characteristics of Brominated Alkenes
Brominated alkenes are a subclass of unsaturated halogenated organic compounds where the halogen is bromine. The carbon-bromine bond is polarized, with the carbon atom being electrophilic and the bromine atom being a good leaving group. The presence of the double bond introduces the possibility of stereoisomerism (cis/trans or E/Z) and influences the reactivity of the C-Br bond. For instance, in allylic bromides, the C-Br bond is activated towards nucleophilic substitution due to the stabilization of the resulting carbocation by resonance. The electrophilic addition of bromine to alkenes is a well-established reaction that typically proceeds through a cyclic bromonium ion intermediate, leading to anti-addition products. masterorganicchemistry.commasterorganicchemistry.com
Overview of the Research Landscape for 1-Pentene, 5-bromo-3-methylene-
Specific research on "1-Pentene, 5-bromo-3-methylene-" (CAS No. 122421-57-2) is notably limited in publicly accessible scientific literature. lookchem.comsinfoobiotech.combuysellchem.comguidechem.com While its chemical formula (C6H9Br) and name imply a conjugated diene system with a primary bromoalkane, detailed experimental data on its synthesis, reactivity, and physical properties are not extensively documented in peer-reviewed journals. lookchem.com Much of the understanding of this compound is therefore extrapolated from the known chemistry of structurally similar brominated conjugated dienes. Its primary known application is as an intermediate in the synthesis of other organic compounds. lookchem.com
Chemical and Physical Properties of 1-Pentene, 5-bromo-3-methylene-
Due to the scarcity of direct experimental data, the properties of 1-Pentene, 5-bromo-3-methylene- are largely predicted based on its structure and comparison with analogous compounds.
| Property | Value | Source/Basis |
| Molecular Formula | C6H9Br | lookchem.comsinfoobiotech.com |
| Molecular Weight | 161.04 g/mol | lookchem.comsinfoobiotech.com |
| CAS Number | 122421-57-2 | lookchem.comsinfoobiotech.combuysellchem.com |
| Appearance | Colorless liquid (predicted) | lookchem.com |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Insoluble in water; Soluble in organic solvents (predicted) | General principle for similar organic halides |
Synthesis and Reactivity
While specific synthetic procedures for 1-Pentene, 5-bromo-3-methylene- are not well-documented, plausible routes can be proposed based on established organic chemistry principles for preparing conjugated dienes and brominated compounds.
One potential approach could involve the dehydrohalogenation of a suitable dihaloalkane. chemistrysteps.com Another possibility is the allylic bromination of a precursor diene, though controlling the regioselectivity to obtain the desired isomer could be challenging.
The reactivity of 1-Pentene, 5-bromo-3-methylene- is expected to be dictated by its conjugated diene system and the primary alkyl bromide.
Electrophilic Addition: As a conjugated diene, it is expected to undergo electrophilic addition reactions with reagents like halogens and hydrogen halides. theorango.comlibretexts.orgquimicaorganica.org These reactions can potentially yield 1,2- and 1,4-addition products, with the product ratio often being dependent on reaction conditions such as temperature. libretexts.org
Nucleophilic Substitution: The primary alkyl bromide functionality should be susceptible to nucleophilic substitution reactions (SN2), allowing for the introduction of various nucleophiles at the terminal carbon. ncert.nic.in
Diels-Alder Reaction: The conjugated diene structure suggests that 1-Pentene, 5-bromo-3-methylene- could act as a diene in Diels-Alder reactions, a powerful tool for the formation of six-membered rings.
Spectroscopic Data (Predicted)
Predicting the spectroscopic characteristics can provide insights into the compound's structure.
| Spectroscopy | Predicted Features |
| ¹H NMR | Signals corresponding to vinyl protons, a methylene (B1212753) group adjacent to the bromine, and another methylene group within the diene system. |
| ¹³C NMR | Resonances for four sp² hybridized carbons of the diene and two sp³ hybridized carbons, one of which is deshielded due to the attached bromine atom. |
| IR Spectroscopy | Characteristic absorption bands for C=C stretching of the conjugated diene, C-H stretching for both sp² and sp³ carbons, and a C-Br stretching frequency. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (161.04 g/mol ) with a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of nearly equal intensity). |
Structure
3D Structure
Properties
CAS No. |
122421-57-2 |
|---|---|
Molecular Formula |
C6H9B |
Molecular Weight |
161.04 g/mol |
IUPAC Name |
5-bromo-3-methylidenepent-1-ene |
InChI |
InChI=1S/C6H9Br/c1-3-6(2)4-5-7/h3H,1-2,4-5H2 |
InChI Key |
VXLLGHYWFFFGKE-UHFFFAOYSA-N |
SMILES |
C=CC(=C)CCBr |
Canonical SMILES |
C=CC(=C)CCBr |
Origin of Product |
United States |
Synthetic Methodologies for 1 Pentene, 5 Bromo 3 Methylene
Retrosynthetic Analysis of the 1-Pentene, 5-bromo-3-methylene- Scaffold
A retrosynthetic analysis of 1-Pentene, 5-bromo-3-methylene- (1) provides a logical roadmap for its synthesis. The most evident disconnection is the exocyclic double bond of the 3-methylene group. This suggests a precursor carbonyl compound, which can be converted to the alkene via an olefination reaction. Specifically, the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction are prime candidates for this transformation. This disconnection points to 4-bromo-1-penten-3-one (2) as a key intermediate.
Further deconstruction of the ketone intermediate (2) can be envisioned through several pathways. One approach involves the oxidation of the corresponding secondary alcohol, 4-bromo-1-penten-3-ol (3). This alcohol could potentially be synthesized by the allylation of bromoacetaldehyde. Alternatively, a different precursor, 5-bromo-1-penten-3-one, could be considered, which would arise from different starting materials. This analysis establishes that a critical phase of the synthesis is the efficient preparation of a suitable brominated pentenone precursor.
Preparation of Brominated Pentene Precursors
The synthesis of the brominated pentene backbone, particularly a ketone-functionalized version, is a pivotal step. Various methods can be employed, leveraging modern and classical organic chemistry techniques.
Olefin Metathesis Approaches
Olefin metathesis, a Nobel Prize-winning reaction, offers a powerful tool for forming carbon-carbon double bonds by scrambling alkene fragments. wikipedia.orglibretexts.org In theory, a cross-metathesis reaction could be employed to construct the carbon skeleton of a precursor. For instance, the reaction between two simple, commercially available alkenes using a Grubbs or Schrock catalyst could potentially form the desired backbone. masterorganicchemistry.comorganic-chemistry.org
However, the presence of functional groups like halides can sometimes complicate these reactions, and achieving high selectivity in a cross-metathesis between two different terminal alkenes can be challenging. masterorganicchemistry.com The reaction equilibrium must be favorably driven, often by the removal of a volatile byproduct like ethylene. organic-chemistry.org While a powerful strategy, its application here would require careful optimization of catalysts and reaction conditions to tolerate the bromo functionality and achieve the desired product.
Functionalization of Saturated Halogenated Alkanes
A more traditional and often more direct route involves the functionalization of saturated alkanes. One robust method is the dehydrohalogenation of a dihalogenated alkane. wikipedia.org For example, a suitable precursor like 1,5-dibromopentane (B145557) can undergo elimination of one equivalent of hydrogen bromide to yield 5-bromo-1-pentene (B141829). A patented method for this specific conversion involves heating 1,5-dibromopentane in N,N-dimethylformamide (DMF) with a catalyst like hexamethylphosphoric triamide, followed by distillation to yield the product. google.com
This resulting 5-bromo-1-pentene is a versatile precursor. bloomtechz.com To obtain the required ketone functionality at the 3-position, a sequence of reactions would be necessary. This could involve, for instance, selective epoxidation of the double bond followed by rearrangement, or allylic oxidation, though controlling the position of oxidation can be difficult. A more controlled approach might start with a precursor that already contains oxygen functionality, such as starting from 1,5-dibromopentan-3-ol and performing an elimination reaction. The dehydrohalogenation reaction is typically promoted by a base, and according to Saytzeff's rule, the more substituted alkene is generally the major product, a factor that must be considered in the synthetic design. testbook.com
Strategies for Introducing the 3-Methylene Functionality
The final and defining step in the proposed synthesis is the conversion of the carbonyl group in a precursor like 4-bromo-1-penten-3-one into the target 3-methylene group. This transformation is a cornerstone of organic synthesis, with several reliable methods available.
Direct Methylenation Reactions
While the term "direct methylenation" can encompass various reagents, it most commonly refers to the olefination of aldehydes and ketones. wikipedia.org Specialized organometallic reagents, such as the Tebbe reagent or Petasis reagent, are known to convert ketones into methylene (B1212753) groups, often with high efficiency and tolerance for other functional groups. These reagents are particularly useful for sterically hindered ketones or those prone to enolization under basic conditions. However, the most widely used and accessible methods for this transformation are the Wittig and Horner-Wadsworth-Emmons reactions.
Olefination via Wittig or Horner-Wadsworth-Emmons Reagents
The Wittig reaction is a highly reliable and widely used method for converting aldehydes and ketones into alkenes. libretexts.orgbyjus.com The reaction involves a phosphonium (B103445) ylide, often called a Wittig reagent, which acts as a nucleophile, attacking the carbonyl carbon. byjus.com For the synthesis of 1-Pentene, 5-bromo-3-methylene-, the ketone precursor would be reacted with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This specific ylide is one of the most common Wittig reagents used to introduce a terminal methylene group. libretexts.org
The ylide is typically prepared in situ from the corresponding phosphonium salt, methyltriphenylphosphonium (B96628) bromide, by deprotonation with a strong base such as n-butyllithium or potassium tert-butoxide. lumenlearning.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide. byjus.com
An important alternative is the Horner-Wadsworth-Emmons (HWE) reaction. alfa-chemistry.comwikipedia.org This modification of the Wittig reaction uses a phosphonate (B1237965) carbanion instead of a phosphonium ylide. organic-chemistry.org HWE reagents are generally more nucleophilic than their Wittig counterparts and can react effectively even with sterically hindered ketones. organicchemistrydata.org A significant practical advantage of the HWE reaction is that the byproduct is a water-soluble dialkyl phosphate (B84403) salt, which can be easily removed from the reaction mixture by a simple aqueous extraction, simplifying purification. alfa-chemistry.com For methylenation, a reagent such as dimethyl(lithiomethyl)phosphonate (B13036409) would be used.
Interactive Data Tables
Table 1: Comparison of Common Methylenation Reagents
| Feature | Wittig Reagent (Ph₃P=CH₂) | HWE Reagent ((RO)₂P(O)CH₂⁻) |
|---|---|---|
| Precursor | Methyltriphenylphosphonium halide | Dimethyl methylphosphonate |
| Base Required | Strong base (e.g., n-BuLi, NaH, KHMDS) | Strong base (e.g., n-BuLi, NaH) |
| Reactivity | High, reacts with aldehydes and most ketones | Very high, more nucleophilic than Wittig |
| Byproduct | Triphenylphosphine oxide | Dialkyl phosphate salt |
| Byproduct Removal | Often requires chromatography | Simple aqueous extraction |
| Stereoselectivity | Not applicable for methylenation | Not applicable for methylenation |
Table 2: Proposed Synthetic Route Summary
| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product |
|---|---|---|---|---|
| 1 | Dehydrohalogenation | 1,5-Dibromopentane | Base (e.g., KOH or catalytic system) | 5-Bromo-1-pentene |
| 2 | Oxidation | 5-Bromo-1-pentene | Oxidizing agent (e.g., SeO₂) | 5-Bromo-1-penten-3-one |
| 3 | Isomerization | 5-Bromo-1-penten-3-one | Acid or base catalyst | 4-Bromo-1-penten-3-one |
| 4 | Olefination (Wittig) | 4-Bromo-1-penten-3-one | Ph₃P=CH₂ | 1-Pentene, 5-bromo-3-methylene- |
Cross-Coupling Reactions for Exocyclic Double Bond Formation
There is no available literature detailing the application of cross-coupling reactions for the specific purpose of forming the exocyclic double bond in 1-Pentene, 5-bromo-3-methylene-. Palladium-catalyzed cross-coupling reactions are a common strategy for forming carbon-carbon bonds, including those in diene systems. youtube.commdpi.com However, without experimental data, a discussion of suitable coupling partners, catalysts, and reaction conditions for the synthesis of 1-Pentene, 5-bromo-3-methylene- would be purely speculative.
Stereoselective Synthesis of 1-Pentene, 5-bromo-3-methylene- and Its Stereoisomers
The stereoselective synthesis of 1-Pentene, 5-bromo-3-methylene- and its potential stereoisomers has not been described in the scientific literature. The molecule contains a stereocenter at the third carbon, and methods for the stereoselective synthesis of functionalized dienes are an active area of research. researchgate.netrsc.org These often involve the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms. In the absence of specific studies on 1-Pentene, 5-bromo-3-methylene-, no established protocols for its enantioselective or diastereoselective synthesis can be reported.
Catalytic Systems in the Synthesis of 1-Pentene, 5-bromo-3-methylene-
No specific catalytic systems have been reported for the synthesis of 1-Pentene, 5-bromo-3-methylene-. The synthesis of similar structures, such as functionalized 1,4-dienes, often employs transition metal catalysts, with palladium and copper being common examples. youtube.comresearchgate.net The choice of catalyst and ligands is crucial for achieving high yield and selectivity. youtube.com However, without experimental validation for the target compound, a discussion of effective catalytic systems remains theoretical.
Process Optimization and Scale-Up Studies for 1-Pentene, 5-bromo-3-methylene- Production
There are no published process optimization or scale-up studies for the production of 1-Pentene, 5-bromo-3-methylene-. Such studies are typically conducted for compounds with established synthetic routes and applications. They involve the systematic investigation of reaction parameters such as temperature, pressure, concentration, and catalyst loading to maximize yield, purity, and cost-effectiveness for large-scale manufacturing. google.comchemicalbook.com The absence of a known synthesis for 1-Pentene, 5-bromo-3-methylene- precludes the existence of this type of research.
Scientific Information on "1-Pentene, 5-bromo-3-methylene-" Remains Elusive
Despite a comprehensive search of available scientific literature and chemical databases, detailed research findings on the reactivity and transformational chemistry of the compound "1-Pentene, 5-bromo-3-methylene-" are not available.
The request for an in-depth article covering specific aspects of its chemistry, including electrophilic additions, nucleophilic substitutions, and radical reactions, cannot be fulfilled at this time due to the absence of published research data on these topics for this particular molecule. Searches for hydrogenation, halogenation studies, mechanisms of substitution, and the synthesis of its derivatives yielded no specific results.
Information on related but distinct compounds, such as 5-bromo-3-methylpent-1-ene (B8657696) or 3-bromopent-1-ene, is available but cannot be extrapolated to "1-Pentene, 5-bromo-3-methylene-" without compromising scientific accuracy. The structural differences, particularly the presence of a conjugated diene system in the requested compound, would lead to significantly different reactivity patterns.
Therefore, the creation of a scientifically accurate and detailed article adhering to the provided outline is not feasible with the currently accessible information. Further experimental research on "1-Pentene, 5-bromo-3-methylene-" would be required to generate the data necessary to populate the requested sections on its reactivity and transformational chemistry.
Reactivity and Transformational Chemistry of 1 Pentene, 5 Bromo 3 Methylene
Radical Reactions Involving 1-Pentene, 5-bromo-3-methylene-
Atom Transfer Radical Cyclization (ATRC)
Atom Transfer Radical Cyclization (ATRC) is a powerful method for constructing cyclic compounds through a radical-mediated process. mdpi.com This reaction is typically catalyzed by transition metal complexes, such as those of copper or ruthenium, which mediate the reversible transfer of a halogen atom to generate a carbon-centered radical. mdpi.compreprints.org
The structure of 1-Pentene, 5-bromo-3-methylene- is highly suitable for ATRC. The process would be initiated by the abstraction of the bromine atom by a low-valent transition metal catalyst, forming a primary alkyl radical. This radical can then undergo an intramolecular addition to the conjugated diene system. Two primary cyclization pathways are possible:
5-exo-trig Cyclization: The radical attacks the C1 position of the diene system, leading to a kinetically favored five-membered ring. The resulting intermediate is a stabilized allyl radical, which can then abstract a bromine atom from the oxidized metal catalyst to yield a vinyl-substituted bromomethylcyclopentane derivative.
6-endo-trig Cyclization: Alternatively, the radical can attack the C4 position of the diene, resulting in the formation of a six-membered ring. This pathway, while often kinetically slower than the 5-exo pathway, would lead to a bromomethyl-substituted cyclohexene (B86901) product.
These reactions are typically carried out under mild conditions, and recent advancements have demonstrated that they can be promoted by visible light, enhancing their utility and environmental friendliness. nih.govacs.orgnih.gov
| Reaction Type | Catalyst/Conditions | Potential Products | Notes |
| ATRC (5-exo-trig) | RuCl₂(PPh₃)₃ or CuBr/Ligand, Heat or Light | 1-(Bromomethyl)-2-vinylcyclopentane | Kinetically favored pathway. The product retains a halogen for further functionalization. mdpi.com |
| ATRC (6-endo-trig) | RuCl₂(PPh₃)₃ or CuBr/Ligand, Heat or Light | 4-(Bromomethyl)cyclohexene | Thermodynamically favored product may be formed under certain conditions. |
Polymerization Behavior and Monomer Reactivity
Conjugated dienes are fundamental monomers in polymer chemistry, capable of forming polymers with unique properties, such as elasticity. libretexts.orgunizin.org 1-Pentene, 5-bromo-3-methylene-, as a substituted 1,3-butadiene, can undergo polymerization through several mechanisms. The polymerization of conjugated dienes can proceed via 1,4-addition or 1,2-addition to the diene system. libretexts.orgpressbooks.pub
1,4-Polymerization: This pathway would result in a polymer backbone containing a repeating unit with a double bond between the original C2 and C3 carbons. This leads to the possibility of cis and trans stereoisomers along the polymer chain, which significantly influences the material's physical properties. pressbooks.pub
1,2-Polymerization: In this mode of addition, the polymer chain grows from the C1 and C2 positions, leaving a pendant vinyl group on each monomer unit.
The polymerization can be initiated by radical initiators, or through ionic methods. Furthermore, Ziegler-Natta catalysts could potentially be employed to achieve stereoregular polymers with controlled cis or trans geometry. orgoreview.com The resulting polymers would contain a reactive bromomethyl group on each repeating unit, making them valuable for post-polymerization modification.
| Polymerization Mode | Initiator/Catalyst | Resulting Polymer Structure |
| 1,4-Addition | Radical (e.g., AIBN), Cationic, Anionic, Ziegler-Natta | A polymer with a backbone double bond and a pendant -(CH₂)₂Br group. Can exist as cis or trans isomers. |
| 1,2-Addition | Radical, Ionic | A polymer with a saturated backbone and a pendant -C(=CH₂)-CH₂CH₂Br group. |
Cycloaddition and Rearrangement Reactions of 1-Pentene, 5-bromo-3-methylene-
The conjugated diene structure of 1-Pentene, 5-bromo-3-methylene- makes it an ideal participant in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. In this reaction, the diene reacts with a "dienophile" (an alkene or alkyne) to form a six-membered ring. libretexts.org
The reactivity in a Diels-Alder reaction is typically enhanced when the diene has electron-donating groups and the dienophile has electron-withdrawing groups. libretexts.orgresearchgate.net 1-Pentene, 5-bromo-3-methylene- possesses alkyl substituents which are weakly electron-donating, suggesting it would react efficiently with electron-poor dienophiles such as maleic anhydride, acrylates, or quinones. The reaction would yield a cyclohexene derivative with the bromoethyl group and the substituent from the dienophile attached to the newly formed ring.
Rearrangement reactions are also conceivable, particularly under catalytic conditions. For instance, transition metal catalysts could promote isomerization of the double bonds or other skeletal rearrangements.
| Reaction | Reactant | Expected Product |
| Diels-Alder | Maleic Anhydride | A substituted cyclohexene-dicarboxylic anhydride |
| Diels-Alder | Methyl Acrylate | A substituted cyclohexene-carboxylate ester |
Organometallic Reactions and Cross-Coupling Methodologies with 1-Pentene, 5-bromo-3-methylene-
The primary alkyl bromide functional group is a gateway to a rich variety of organometallic reactions, including the formation of Grignard and organolithium reagents, and participation in modern cross-coupling methodologies.
Grignard and Organolithium Reagent Formation
Treatment of 1-Pentene, 5-bromo-3-methylene- with magnesium metal in an ether solvent would be expected to produce the corresponding Grignard reagent. Similarly, reaction with lithium metal would yield the organolithium analogue. These reagents are powerful nucleophiles and bases, widely used for forming new carbon-carbon bonds.
However, the stability of these reagents could be compromised by the presence of the diene system within the same molecule. Intramolecular addition of the nucleophilic carbon-metal bond to one of the double bonds could occur, leading to cyclic byproducts. Careful control of reaction conditions, such as using low temperatures, is often necessary to favor the formation of the desired organometallic reagent.
| Reagent Type | Metal | Typical Conditions | Potential Challenges |
| Grignard Reagent | Magnesium (Mg) | Anhydrous THF or Et₂O | Intramolecular cyclization, polymerization |
| Organolithium Reagent | Lithium (Li) | Anhydrous hexane (B92381) or ether | High reactivity leading to side reactions |
Palladium-Catalyzed Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis. libretexts.orgfiveable.melumenlearning.com While these reactions traditionally employ aryl or vinyl halides, significant progress has been made in the coupling of unactivated alkyl halides. acs.orgnih.gov
Heck Reaction: The Heck reaction couples an alkene with a halide. organic-chemistry.orgwikipedia.org 1-Pentene, 5-bromo-3-methylene- could participate in two ways:
Its diene moiety could act as the alkene partner, reacting with an aryl or vinyl halide to form a more complex diene.
Its alkyl bromide could act as the electrophile. While challenging, recent methods have shown that such couplings are possible, often requiring specialized palladium catalysts and ligands to prevent side reactions like β-hydride elimination. beilstein-journals.orglibretexts.org
Suzuki Reaction: The Suzuki reaction couples an organoboron compound with a halide. wikipedia.orgorganic-chemistry.org To utilize 1-Pentene, 5-bromo-3-methylene-, one could first convert it to an organoboron reagent (e.g., via its Grignard derivative) and then couple it with an aryl/vinyl halide. More directly, modern protocols allow for the direct Suzuki coupling of unactivated alkyl bromides with boronic acids, often at room temperature, representing a significant expansion of the reaction's scope. acs.orgorganic-chemistry.orgacs.org
Sonogashira Reaction: This reaction forges a bond between a terminal alkyne and a halide. researchgate.netucsb.edu Similar to the Suzuki coupling, this can be achieved by first forming an organometallic reagent from 1-Pentene, 5-bromo-3-methylene-. Alternatively, recent breakthroughs have enabled the direct Sonogashira coupling of unactivated alkyl bromides using specialized palladium or nickel catalyst systems, which are tolerant of various functional groups. acs.orgacs.orgthieme-connect.com
| Coupling Reaction | Coupling Partner | Typical Catalyst System | Expected Product Type |
| Heck | Aryl Halide (as electrophile) | Pd(OAc)₂, Ligand, Base | Aryl-substituted diene |
| Suzuki | Arylboronic Acid | Pd(OAc)₂, PCy₃, K₃PO₄ | Aryl-substituted diene |
| Sonogashira | Terminal Alkyne | [(π-allyl)PdCl]₂/NHC, CuI | An enyne derivative |
Information on "1-Pentene, 5-bromo-3-methylene-" is Currently Limited in Scientific Literature
Following a comprehensive search for the chemical compound "1-Pentene, 5-bromo-3-methylene-," it has been determined that there is a significant lack of detailed scientific information and published research available in the public domain. While the existence of this specific isomer is confirmed with the CAS Number 122421-57-2, extensive data regarding its applications in synthetic chemistry and materials science, as outlined in the requested article structure, could not be found. sinfoobiotech.comchemical-suppliers.eu
Much of the available scientific literature focuses on a related isomer, 5-Bromo-1-pentene (B141829) (CAS Number 1119-51-3). nist.govchemicalbook.combloomtechz.comguidechem.comchemicalbook.comnbinno.comchemicalbook.comnih.gov This more commonly studied compound has a different structural arrangement, with the double bond at the first carbon and the bromine at the fifth carbon of the pentene chain, and no methylene (B1212753) group.
Due to the scarcity of specific research on "1-Pentene, 5-bromo-3-methylene-," it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without resorting to speculation. The requested detailed research findings, data tables, and specific applications for this particular compound are not present in the currently accessible scientific literature.
Therefore, the sections on its use as a building block for complex organic synthesis, including its role as a precursor in natural product synthesis, an intermediate for Active Pharmaceutical Ingredient (API) precursors, and a raw material for agrochemical development, cannot be substantiated with factual data. Similarly, information regarding its function as a monomer for controlled polymerization strategies (such as ROMP or RAFT) and in the synthesis of functionalized polymers with specific properties is not available.
To maintain scientific accuracy and avoid the generation of unsubstantiated information, the requested article cannot be produced at this time. Further research and publication on "1-Pentene, 5-bromo-3-methylene-" would be required to provide the detailed content as per the specified outline.
Applications of 1 Pentene, 5 Bromo 3 Methylene in Synthetic Chemistry and Materials Science
Ligand Synthesis and Metal Complexation Utilizing 1-Pentene, 5-bromo-3-methylene-
A comprehensive search of scientific databases and chemical literature yielded no specific examples or detailed studies on the utilization of 1-Pentene, 5-bromo-3-methylene- in ligand synthesis or metal complexation. The unique structural features of this molecule, which include a terminal double bond, a methylene (B1212753) group, and a bromo-functionalized carbon chain, theoretically offer multiple sites for coordination with metal centers or for further functionalization to create novel ligands. However, there is no documented evidence of this compound being employed for such purposes in academic or industrial research.
Chemical Reagent in Academic and Industrial Processes
Similarly, there is a lack of specific, documented applications of 1-Pentene, 5-bromo-3-methylene- as a chemical reagent in either academic or industrial processes. While its structure suggests potential utility in various organic reactions, such as addition reactions at the double bonds or substitution reactions at the carbon-bromine bond, no specific named reactions or established industrial processes have been identified that utilize this particular compound as a key reagent.
The absence of detailed research and application data for 1-Pentene, 5-bromo-3-methylene- stands in contrast to its isomer, 5-bromo-1-pentene (B141829), for which numerous applications in organic synthesis and polymer chemistry are well-documented. It is crucial to distinguish between these two isomers, as their differing structures would lead to different reactivity and applications.
Future Research Perspectives for 1 Pentene, 5 Bromo 3 Methylene
Exploration of Novel Synthetic Pathways
Future research will likely focus on developing efficient and stereoselective methods for the synthesis of 1-pentene, 5-bromo-3-methylene-. Given its diene and alkyl halide functionalities, several synthetic strategies could be explored. One potential route could involve the elaboration of simpler, commercially available starting materials. For instance, a multi-step synthesis starting from a suitable pentene derivative could be envisioned.
Another promising avenue is the development of catalytic methods. Transition-metal-catalyzed cross-coupling reactions could offer a direct approach to construct the carbon skeleton. For example, a palladium-catalyzed coupling of a vinyl metallic species with a suitable allylic electrophile containing a methylene (B1212753) group, followed by functional group manipulation to introduce the bromoalkyl chain, could be a viable strategy. Researchers may also investigate olefination reactions on a ketone precursor bearing the bromoalkyl chain.
A comparative summary of potential synthetic approaches is presented in the table below.
| Synthetic Approach | Potential Precursors | Key Transformation | Anticipated Advantages |
| Multi-step Synthesis | Isoprene, 3-methylenepent-1-ene | Functional group interconversions, allylic substitution | Utilizes readily available starting materials |
| Catalytic Cross-Coupling | Vinyl organometallic reagents, allylic electrophiles | Palladium or Nickel-catalyzed coupling | High efficiency and modularity |
| Olefination Reaction | Ketone with a bromoalkyl chain | Wittig or Horner-Wadsworth-Emmons reaction | Direct formation of the double bonds |
Development of Green Chemistry Approaches
In line with the growing emphasis on sustainable chemistry, future synthetic preparations of 1-pentene, 5-bromo-3-methylene- should prioritize green chemistry principles. This involves the use of less hazardous reagents, renewable feedstocks, and energy-efficient reaction conditions.
The exploration of biocatalytic methods, for instance, could provide an environmentally benign alternative to traditional synthetic routes. Enzymes could potentially be used to perform key transformations with high selectivity, reducing the need for protecting groups and minimizing waste. Additionally, the use of greener solvents, such as ionic liquids or supercritical fluids, could be investigated to replace volatile organic compounds. Atom-economical reactions, such as addition and cycloaddition reactions, should also be a focus to maximize the incorporation of starting material atoms into the final product.
Mechanistic Insights into Complex Reactions
The conjugated diene system in 1-pentene, 5-bromo-3-methylene- makes it an interesting substrate for studying complex reaction mechanisms. Future research could delve into the mechanistic details of its participation in various transformations, such as pericyclic reactions (e.g., Diels-Alder reactions) and transition-metal-catalyzed processes.
Computational studies, in conjunction with experimental work, could provide valuable insights into the transition states and reaction pathways. For example, understanding the facial selectivity in cycloaddition reactions could enable the development of stereocontrolled syntheses of complex cyclic molecules. Investigating the regioselectivity of reactions involving the two different double bonds will also be crucial for its controlled use in synthesis. The reactivity of the allylic C-H bonds and the primary alkyl bromide will also present interesting mechanistic questions in radical and nucleophilic substitution reactions.
Expanding the Scope of Derived Functional Materials
The presence of both a polymerizable diene and a functionalizable alkyl bromide makes 1-pentene, 5-bromo-3-methylene- a promising monomer for the synthesis of functional polymers. Future research could explore its polymerization and copolymerization with other monomers to create materials with tailored properties.
The bromoalkyl group can serve as a handle for post-polymerization modification, allowing for the introduction of various functional groups. This could lead to the development of materials with applications in areas such as drug delivery, coatings, and electronics. For example, quaternization of the bromide could lead to cationic polymers with antimicrobial properties. Substitution with other functional moieties could be used to tune the material's hydrophilicity, conductivity, or optical properties. The cross-conjugated diene system might also impart unique electronic properties to the resulting polymers.
Bio-inspired and Biocatalytic Transformations
Drawing inspiration from nature, future research could explore bio-inspired transformations of 1-pentene, 5-bromo-3-methylene-. This could involve mimicking enzymatic processes to achieve highly selective reactions. For instance, developing catalysts that mimic the active sites of halogenating or cyclizing enzymes could lead to novel and efficient synthetic methods.
The use of whole-cell biocatalysts or isolated enzymes for the transformation of 1-pentene, 5-bromo-3-methylene- is another exciting prospect. Biocatalysts could potentially mediate stereoselective epoxidation, dihydroxylation, or other functional group transformations on the alkene moieties. Such biocatalytic routes would offer significant advantages in terms of environmental impact and could provide access to chiral building blocks that are difficult to obtain through traditional chemical synthesis.
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-bromo-3-methylene-1-pentene, and how can purity be optimized?
Methodological Answer:
Synthesis of brominated alkenes like 5-bromo-3-methylene-1-pentene typically involves:
- Radical Bromination: Using N-bromosuccinimide (NBS) under UV light or thermal initiation to selectively brominate allylic positions .
- Elimination Reactions: Dehydrohalogenation of dibrominated precursors (e.g., 3,5-dibromopentane) with strong bases (e.g., KOH/ethanol) to form the methylene group .
- Purification: Fractional distillation (low boiling point due to high volatility) or preparative GC for isomers. Purity is validated via GC-MS (retention time comparison) and / NMR (peak integration for double bonds and bromine adjacency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
